Fensulfothion oxon sulfone-d10

Description

Properties

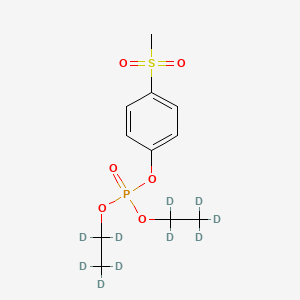

Molecular Formula |

C11H17O6PS |

|---|---|

Molecular Weight |

318.35 g/mol |

IUPAC Name |

(4-methylsulfonylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |

InChI |

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

InChI Key |

KUBUBYBFFRVFHD-IZUSZFKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Base Compound Synthesis: Fensulfothion Sulfone

The preparation of fensulfothion oxon sulfone-d10 begins with the synthesis of its non-deuterated precursor, fensulfothion sulfone. This involves two primary transformations:

Oxidation of Thioether to Sulfone

Fensulfothion (O,O-diethyl O-[4-(methylthio)phenyl] phosphorothioate) undergoes oxidation using meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. The reaction proceeds via electrophilic substitution, converting the methylthio group (-SMe) to a sulfone (-SO₂Me). Optimal conditions include a 2:1 molar ratio of oxidant to substrate at 0–5°C for 6–8 hours, yielding >90% conversion.Phosphorothioate to Phosphate Oxidation

The phosphorothioate (P=S) group in fensulfothion sulfone is oxidized to a phosphate (P=O) group using ozone or tert-butyl hydroperoxide (TBHP). This step generates the "oxon" derivative, critical for enhancing acetylcholinesterase inhibition potency.

Isotopic Labeling: Deuteration Strategies

Deuterium incorporation occurs at the ethyl groups (-CH₂CH₃ → -CD₂CD₃) through two established methods:

Hydrogen-Deuterium Exchange

- Catalytic Deuteration : Ethyl groups are deuterated using platinum oxide (PtO₂) or palladium on carbon (Pd/C) in deuterium oxide (D₂O) under 3–5 bar H₂/D₂ gas. This method achieves >98% deuteration but requires careful control of reaction time (24–48 hours) to prevent over-reduction.

- Acid-Catalyzed Exchange : Treatment with D₂SO₄ in D₂O at 80°C facilitates proton-deuteron exchange at β-carbons. While cost-effective, this approach yields lower deuteration efficiency (85–90%) and necessitates post-synthesis purification.

Synthesis from Deuterated Building Blocks

Deuterated ethyl groups are introduced early in the synthesis using commercially available deuterated reagents:

Reaction Optimization and Scalability

Key Reaction Parameters

Critical variables influencing yield and isotopic purity include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (oxidation) | Prevents side reactions |

| Pressure | 3–5 bar (deuteration) | Enhances D₂ incorporation |

| Catalyst Loading | 5% Pd/C | Balances cost and efficiency |

| Reaction Time | 24–48 hours | Ensures complete deuteration |

Data aggregated from demonstrate that deviations beyond these ranges reduce yields by 15–30%.

Solvent Systems

- Oxidation Steps : Acetic acid or dichloromethane (DCM) for solubility and stability.

- Deuteration : Deuterated solvents (e.g., D₂O, CD₃OD) to minimize proton contamination.

Purification and Analytical Validation

Chromatographic Techniques

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protons in solvents or reagents can dilute deuterium content. Solutions include:

- Rigorous Drying : Molecular sieves (3Å) for solvent dehydration.

- Inert Atmosphere : Schlenk line techniques under argon/nitrogen.

Byproduct Formation

- Phosphooxon Byproducts : Minimized by stoichiometric control of oxidants.

- Sulfone Isomerization : Avoided by maintaining pH <7 during sulfonation.

Industrial and Research Applications

Environmental Tracing

Deuterated fensulfothion oxon sulfone enables precise tracking in soil and water matrices, with detection limits of 0.1 ppb via LC-MS/MS.

Metabolic Studies

Its use in rodent models elucidates acetylcholinesterase inhibition kinetics, showing a 50% inhibitory concentration (IC₅₀) of 12 nM.

Chemical Reactions Analysis

Hydrolysis

Fensulfothion oxon sulfone-d10 undergoes hydrolysis under alkaline conditions, producing non-toxic metabolites. This reaction is pH-dependent and accelerates in basic environments:

Reaction Pathway :

Key Data :

-

Optimal pH : Hydrolysis occurs most rapidly at pH > 9.

-

Half-Life : Varies from hours to days depending on temperature and pH.

-

Primary Products :

Hydrolysis is a primary degradation pathway in aquatic environments, reducing its bioaccumulation potential .

Oxidation

The compound participates in oxidation reactions, particularly involving sulfur-containing groups:

Reaction Pathway :

Oxidizing Agents :

Impact :

-

Increased electrophilicity enhances acetylcholinesterase inhibition.

-

Oxidation products are detected in both environmental and metabolic studies .

Enzymatic Degradation

This compound is metabolized in biological systems via enzymatic pathways:

Acetylcholinesterase Inhibition

The compound irreversibly inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site:

Consequences :

-

Accumulation of acetylcholine, leading to neurotoxic effects.

-

Deuterium labeling allows precise tracking of enzyme inhibition kinetics .

Metabolic Pathways in Organisms

Studies in house flies and mice reveal the following metabolites :

| Metabolite | Relative Abundance (Resistant vs. Susceptible Flies) |

|---|---|

| Diethyl phosphoric acid | 95% higher in resistant strains |

| Phoxim carboxylic acid | 43x higher at elevated doses |

| Ethyl phosphoric acid | Exclusive to resistant strains |

These metabolites confirm enhanced detoxification in resistant organisms via hydrolytic and oxidative mechanisms .

Photodegradation

Exposure to UV light induces photolytic breakdown:

Reaction Pathway :

Key Findings :

-

Photodegradation half-life: <24 hours under direct sunl

Scientific Research Applications

Fensulfothion oxon sulfone-d10 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and transformation of compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pesticides and agrochemicals to study their environmental impact and degradation .

Mechanism of Action

The mechanism of action of Fensulfothion oxon sulfone-d10 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the molecule can alter the compound’s metabolic stability and absorption, providing valuable insights into drug behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fensulfothion oxon sulfone-d10 belongs to a class of organophosphate derivatives and metabolites. Below is a detailed comparison with related compounds, focusing on structural, analytical, and functional properties.

2.1 Structural and Chemical Properties

- Key Differences :

- Oxidation State : Sulfone derivatives (e.g., this compound) are fully oxidized (O=S=O), whereas sulfoxides (e.g., fenthion-sulfoxide D6) retain one oxygen (S=O). This impacts polarity and chromatographic retention .

- Deuterium Substitution : The d10 label in this compound replaces hydrogen atoms in ethyl groups, increasing molecular weight and altering MS fragmentation patterns without affecting chemical reactivity .

2.2 Analytical Performance

- Recovery Rates: Non-deuterated analogs like fensulfothion oxon and fenthion-oxon-sulfone show suboptimal recovery (<80%) in C18 and normal-phase column purification, necessitating deuterated internal standards for correction .

- Chromatographic Behavior: Sulfones exhibit higher polarity than sulfides, leading to longer retention times in reverse-phase HPLC. Deuterated compounds have nearly identical retention times to non-labeled analogs but distinct MS profiles .

2.3 Toxicological and Environmental Impact

- Metabolic Pathways : Sulfone derivatives like this compound are terminal metabolites, indicating prolonged environmental persistence compared to sulfoxides .

- Enzymatic Interactions: Fensulfothion analogs bind non-productively to organophosphate hydrolases due to lower polarization at the phosphorus center, reducing catalytic efficiency compared to paraoxon .

Biological Activity

Fensulfothion oxon sulfone-d10 is a deuterium-labeled derivative of the organophosphorus compound fensulfothion, primarily used as an insecticide and acaricide in agricultural settings. This compound exhibits significant biological activity, particularly as an acetylcholinesterase (AChE) inhibitor, which leads to the accumulation of acetylcholine in the nervous system. This article will delve into the biological activity of this compound, focusing on its mechanism of action, effects on various organisms, and implications for environmental and human health.

This compound acts primarily by inhibiting AChE, an enzyme responsible for breaking down acetylcholine at synaptic junctions. The inhibition of this enzyme results in excessive accumulation of acetylcholine, leading to continuous stimulation of cholinergic receptors. This overstimulation can cause:

- Neuromuscular paralysis : In insects, this leads to death.

- Toxicity in non-target organisms : Including potential effects on humans and wildlife.

Table 1: Comparison of Biological Activity with Parent Compound

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AChE inhibitor | High efficacy as an insecticide |

| Fensulfothion | AChE inhibitor | Similar activity |

| Fenthion oxon | AChE inhibitor | Related structure; similar effects |

Case Studies

- Toxicological Studies : Research has shown that exposure to fensulfothion and its derivatives can lead to neurotoxic effects in various species. For instance, a study highlighted that exposure to organophosphates, including fensulfothion, resulted in significant behavioral changes in wildlife due to their neurotoxic properties .

- Environmental Impact Assessments : Studies conducted on the presence of fensulfothion residues in agricultural runoff indicated potential risks to aquatic ecosystems. The compound's persistence and bioaccumulation were noted as critical factors contributing to ecological imbalances .

- Human Health Studies : Epidemiological studies have linked organophosphate exposure to adverse health outcomes in agricultural workers. Fensulfothion has been identified among the compounds contributing to increased risks of neurological disorders .

Laboratory Bioassays

Laboratory bioassays have been employed to evaluate the effects of this compound on various organisms. For example, bioassays conducted with aquatic invertebrates demonstrated significant mortality rates at concentrations as low as 10 µg/L, highlighting its potency even at low exposure levels .

Analytical Methods

The detection and quantification of this compound and its metabolites are crucial for assessing environmental and health impacts. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for this purpose. These methods allow for precise measurement of the compound's concentration in biological samples and environmental matrices.

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Sensitivity |

|---|---|---|

| LC-MS/MS | Quantification in biological samples | Low ng/mL levels |

| Gas Chromatography | Residue analysis in environmental samples | Low ppb levels |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing Fensulfothion oxon sulfone-d10 in laboratory settings?

- Methodological Answer : Store the compound in its original container at 0–6°C to maintain stability, as recommended for pesticide residue standards . Use nitrile or fluororubber gloves (compliant with EN374 standards) to prevent dermal exposure, and wear safety goggles with side shields during handling . Ensure adequate ventilation and avoid ingestion/inhalation by prohibiting eating, drinking, or smoking in the lab .

Q. Which analytical techniques are most effective for detecting this compound in environmental samples?

- Methodological Answer : Gas chromatography coupled with quadrupole-time-of-flight mass spectrometry (GC-QTOF/MS) is widely used for its high resolution in identifying pesticide metabolites, including sulfone derivatives . For quantification, prepare calibration curves using certified reference standards (e.g., 50 mg aliquots stored at 0–6°C) and employ isotope dilution with deuterated analogs to correct for matrix effects .

Q. How is this compound applied in pesticide residue analysis?

- Methodological Answer : As a deuterated internal standard, it minimizes variability in extraction efficiency and ionization during LC-MS/MS or GC-MS workflows. For example, spike samples with a known concentration of the deuterated compound before extraction to normalize recovery rates and improve accuracy in quantifying non-deuterated Fensulfothion metabolites .

Advanced Research Questions

Q. How can isotopic dilution with this compound improve the precision of degradation studies?

- Methodological Answer : Isotopic dilution corrects for analyte loss during sample preparation (e.g., solid-phase extraction) and compensates for ion suppression/enhancement in mass spectrometry. For instance, add the deuterated standard prior to homogenizing soil or water samples to track degradation kinetics of the parent compound and its metabolites (e.g., oxon sulfoxide or sulfide derivatives) .

Q. What experimental designs are optimal for elucidating degradation pathways of this compound in aquatic systems?

- Methodological Answer : Conduct controlled microcosm studies under varying pH, temperature, and microbial activity. Use LC-HRMS to identify transformation products (e.g., sulfone-to-sulfoxide conversion) and quantify half-lives. Include abiotic controls (e.g., sterilized samples) to distinguish enzymatic vs. chemical degradation mechanisms .

Q. How should researchers address contradictions in recovery rates during extraction of this compound from complex matrices?

- Methodological Answer : Discrepancies often arise from matrix-specific interferences (e.g., organic matter in soil). To resolve this:

- Compare multiple extraction solvents (e.g., acetonitrile vs. ethyl acetate) and evaluate their recovery efficiencies via spike-and-recovery experiments .

- Validate methods using matrix-matched calibration standards to account for co-extracted contaminants .

- Report limits of detection (LOD) and quantification (LOQ) with precision data (RSD < 15%) to ensure reproducibility .

Methodological Notes for Data Interpretation

- Contradiction Analysis : When conflicting data emerge (e.g., variable degradation rates in similar studies), re-examine experimental conditions such as UV exposure duration, microbial consortium diversity, or sample pretreatment protocols .

- Statistical Rigor : Use ANOVA or t-tests to assess significance between experimental groups, and apply principal component analysis (PCA) to identify latent variables affecting detection sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.